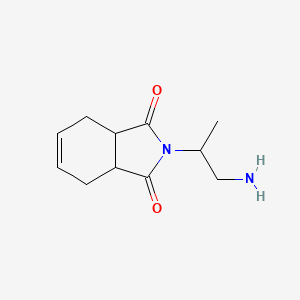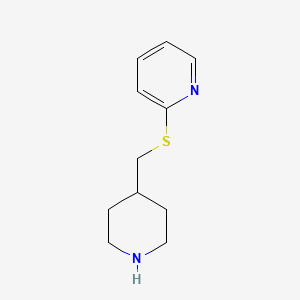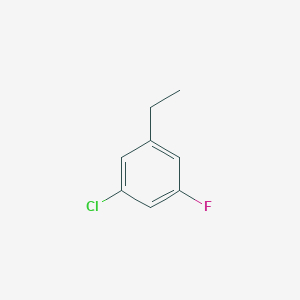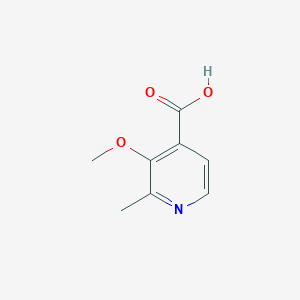
(2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane is a chiral organic compound that features an oxane ring substituted with an iodomethyl group and a nitrophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents like iodomethane (CH3I) in the presence of a base.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through electrophilic aromatic substitution reactions, using nitrobenzene derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products may include azides, nitriles, or other substituted derivatives.
Reduction: The major product is typically the corresponding amine.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potentially useful in drug discovery and development, particularly in the design of chiral drugs.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane depends on its specific application
Covalent Bond Formation: The iodomethyl group can form covalent bonds with nucleophilic sites on biomolecules.
Non-Covalent Interactions: The nitrophenyl group can participate in π-π stacking or hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,5R)-2-(Chloromethyl)-5-(2-nitrophenyl)oxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane: Similar structure but with the nitro group in the para position.
Uniqueness
(2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane is unique due to the presence of the iodomethyl group, which can confer distinct reactivity compared to its bromo- and chloro- analogs. The ortho position of the nitro group may also influence the compound’s reactivity and interactions.
Eigenschaften
Molekularformel |
C12H14INO3 |
|---|---|
Molekulargewicht |
347.15 g/mol |
IUPAC-Name |
(2S,5R)-2-(iodomethyl)-5-(2-nitrophenyl)oxane |
InChI |
InChI=1S/C12H14INO3/c13-7-10-6-5-9(8-17-10)11-3-1-2-4-12(11)14(15)16/h1-4,9-10H,5-8H2/t9-,10-/m0/s1 |
InChI-Schlüssel |
NBBIMHZRWCAAMW-UWVGGRQHSA-N |
Isomerische SMILES |
C1C[C@H](OC[C@H]1C2=CC=CC=C2[N+](=O)[O-])CI |
Kanonische SMILES |
C1CC(OCC1C2=CC=CC=C2[N+](=O)[O-])CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13243541.png)
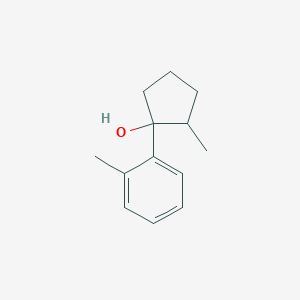
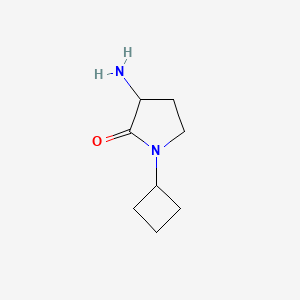
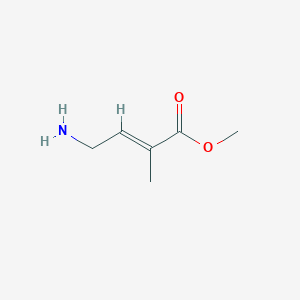
![2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13243578.png)

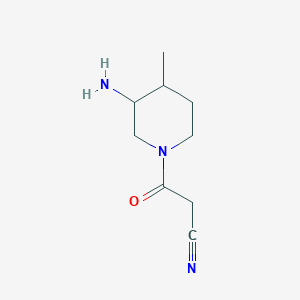
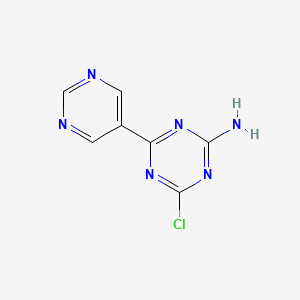
![1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13243600.png)

